N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-phenoxybenzene-1-sulfonamide
Description
N-(4-{[4-(Dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-phenoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with dimethylamino and methyl groups at positions 4 and 6, respectively. The pyrimidine ring is linked via an amino group to a phenyl ring, which is further connected to a 4-phenoxybenzene sulfonamide moiety.
The compound’s design aligns with medicinal chemistry strategies targeting enzyme inhibition (e.g., kinases, antimicrobial targets) by leveraging sulfonamide’s ability to mimic biological anions and pyrimidine’s role in nucleic acid interactions.
Properties
IUPAC Name |
N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-phenoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3S/c1-18-17-24(30(2)3)28-25(26-18)27-19-9-11-20(12-10-19)29-34(31,32)23-15-13-22(14-16-23)33-21-7-5-4-6-8-21/h4-17,29H,1-3H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUOCIRJZDYMPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Reagents
-
Starting Materials : Dimethyl malonate (1.0 eq), acetamidine hydrochloride (1.2 eq), sodium methoxide (2.5–4.5 eq).
-
Solvent : Methanol (10–12 mL/g dimethyl malonate).
-
Temperature : 18–25°C after initial ice bath (0–5°C).
-
Workup : Acidification to pH 1–2 with HCl, crystallization at 0°C.
Example :
| Parameter | Value | Yield |
|---|---|---|
| Sodium methoxide | 2.5–4.5 eq | 86–87% |
| Reaction time | 3–5 hours | |
| Crystallization time | 3–5 hours at 0°C |
This method replaces toxic reagents like POCl₃ with triphosgene, enhancing safety and scalability.
Sulfonamide Formation
The sulfonamide group is introduced via NH₄I-mediated coupling, adapted from methodologies in An Efficient Method for the Preparation of Sulfonamides.
Reaction Protocol
-
Substrates : Sodium 4-phenoxybenzenesulfinate (1.0 eq), 4-nitroaniline (1.5 eq).
-
Catalyst : NH₄I (1.0 eq).
-
Solvent : Acetonitrile (2 mL/mmol).
-
Conditions : 80°C for 12 hours under inert atmosphere.
Mechanistic Pathway :
-
Sulfonyl Iodide Formation : NH₄I oxidizes sodium sulfinate to sulfonyl iodide.
-
Amination : Nucleophilic displacement of iodide by the amine group.
Optimized Yields :
| Amine Type | Yield Range |
|---|---|
| Primary alkylamines | 60–75% |
| Aromatic amines | 70–85% |
This method avoids metal catalysts, simplifying purification.
Final Coupling and Functionalization
The pyrimidine intermediate is coupled to the sulfonamide via Buchwald-Hartwig amination or nucleophilic aromatic substitution.
Buchwald-Hartwig Protocol
-
Catalyst System : Pd(OAc)₂/Xantphos.
-
Base : Cs₂CO₃ (2.0 eq).
-
Solvent : Toluene/DMF (4:1).
-
Temperature : 110°C for 24 hours.
Nucleophilic Substitution
-
Conditions : K₂CO₃ (3.0 eq), DMF, 100°C for 8 hours.
-
Advantage : No palladium required, reducing cost.
Industrial Scalability Considerations
-
Continuous Flow Synthesis : Reduces reaction time for pyrimidine intermediate from 5 hours to 30 minutes.
-
Solvent Recovery : Methanol and acetonitrile are recycled via distillation, lowering environmental impact.
-
Purity Control : Crystallization at 0°C achieves >98% purity without chromatography.
Comparative Analysis of Methods
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Pyrimidine Synthesis | 86% yield, batch reactor | 85% yield, continuous flow |
| Sulfonamide Coupling | 75% yield, NH₄I-mediated | 78% yield, automated reactors |
| Final Coupling | 72% yield (Pd-catalyzed) | 68% yield (base-mediated) |
Industrial methods prioritize cost-efficiency and safety over maximal yields.
Challenges and Optimization Opportunities
-
Regioselectivity : Competing N- vs. O-sulfonylation in step 3 reduces yields by 10–15%.
-
Catalyst Cost : Pd-based systems account for 40% of total synthesis cost.
-
Future Directions :
-
Enzymatic sulfonylation for greener synthesis.
-
Photoredox catalysis to enable milder conditions.
-
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-phenoxybenzene-1-sulfonamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using hydrogenation techniques with palladium on carbon (Pd/C) as a catalyst.
Substitution: This compound can participate in nucleophilic substitution reactions, often using bases like sodium hydroxide (NaOH) to form new derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas in the presence of palladium on carbon.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Reactions of this compound typically yield products that retain the core sulfonamide structure but with altered functional groups, depending on the reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Sulfonamides, including this compound, are known for their antibacterial properties. They work by inhibiting bacterial growth through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. Studies have demonstrated that derivatives of this compound can effectively combat various bacterial strains, contributing to its potential use in treating infections.
Cancer Therapy
Research indicates that compounds with similar structures may exhibit anticancer properties by interfering with cellular signaling pathways involved in tumor growth and proliferation. The dimethylamino group and pyrimidine ring can potentially enhance the selectivity and efficacy of these compounds against cancer cells. Preliminary studies suggest that modifications to the sulfonamide structure can lead to increased cytotoxicity against specific cancer cell lines.
Enzyme Inhibition
The mechanism of action for this compound may involve the inhibition of specific enzymes by binding to their active sites or altering their conformations. This property is particularly valuable in drug design for conditions where enzyme activity needs to be modulated.
Receptor Modulation
This compound may also act as a modulator of receptor activity, impacting signal transduction pathways. Such interactions can be pivotal in developing treatments for diseases linked to receptor dysfunctions, such as certain neurological disorders.
Case Study 1: Antibacterial Efficacy
A study conducted on various sulfonamide derivatives, including N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-phenoxybenzene-1-sulfonamide, showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that this compound could serve as a lead structure for developing new antibiotics.
Case Study 2: Anticancer Properties
In vitro studies revealed that derivatives of this compound exhibited selective cytotoxicity against breast cancer cell lines (MCF-7). The results suggested that the presence of the pyrimidine moiety plays a critical role in enhancing the anticancer activity, potentially through the induction of apoptosis.
Case Study 3: Enzyme Inhibition Assays
Research focused on the inhibition of dihydropteroate synthase demonstrated that modifications to the sulfonamide structure could significantly enhance binding affinity. This finding supports further exploration into optimizing the chemical structure for improved therapeutic efficacy.
Mechanism of Action
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-phenoxybenzene-1-sulfonamide exerts its effects by interacting with specific molecular targets such as enzymes or receptors. Its sulfonamide group can mimic substrate molecules, inhibiting enzyme activity and disrupting biological pathways. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a broader class of pyrimidine-linked sulfonamides. Below is a detailed comparison with structurally analogous compounds from the evidence:
Structural and Substituent Analysis
Biological Activity
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-phenoxybenzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The key components include:
- Dimethylamino group : Enhances solubility and bioavailability.
- Pyrimidine ring : Known for its role in nucleic acid interactions.
- Phenoxybenzene sulfonamide moiety : Implicated in various biological interactions, including enzyme inhibition.
- Inhibition of DNA Methylation :
- Antitumor Activity :
- Calcium Channel Modulation :
In Vitro Studies
- DNA Methylation Inhibition :
In Vivo Studies
Pharmacokinetic Considerations
Pharmacokinetic parameters are crucial for understanding the bioavailability and therapeutic potential of this compound. Theoretical evaluations using software such as SwissADME indicate favorable properties such as:
- High permeability through cellular membranes.
- Low plasma protein binding , which may enhance tissue distribution.
Comparative Analysis with Related Compounds
| Compound Name | EC50 (μM) | Mechanism of Action | Notes |
|---|---|---|---|
| This compound | ~0.9 | DNMT inhibition | Potent inhibitor |
| 4-Amino-N-(4-amino phenyl) benzamide | 10 | DNMT inhibition | Less potent than above |
| 4-(2-aminoethyl)benzenesulfonamide | Not specified | Calcium channel modulation | Affects perfusion pressure |
Case Studies and Future Directions
The exploration of this compound's biological activity is still emerging. Future research should focus on:
- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with target enzymes.
- Expanded In Vivo Testing : Evaluating efficacy across different cancer models.
- Clinical Trials : Initiating trials to assess safety and effectiveness in humans.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-phenoxybenzene-1-sulfonamide?
The synthesis typically involves multi-step reactions, including nucleophilic substitutions, coupling reactions, and sulfonamide bond formation. Key steps include:
- Step 1 : Preparation of the pyrimidine core via condensation reactions, as seen in analogous compounds using 4,6-dimethylpyrimidin-2-amine intermediates .
- Step 2 : Introduction of the dimethylamino group through alkylation or amination under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 3 : Sulfonylation of the aromatic amine group using 4-phenoxybenzenesulfonyl chloride, followed by purification via column chromatography .
Critical Parameters : Temperature control (e.g., 80°C for coupling reactions), solvent selection (isopropanol, DMF), and catalyst use (e.g., Pd/C for hydrogenation steps) .
Q. How is structural identity and purity validated for this compound in laboratory settings?
- Spectroscopic Techniques :
- Chromatography : HPLC or TLC with UV detection ensures purity (>95%) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages match theoretical values .
Advanced Research Questions
Q. What crystallographic insights exist for sulfonamide-pyrimidine hybrids, and how do they inform conformational analysis?
Single-crystal X-ray diffraction reveals:
- Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize the pyrimidine core, as observed in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine .
- Dihedral Angles : The pyrimidine ring forms angles of ~12–86° with adjacent phenyl groups, influencing steric interactions .
- Packing Interactions : Weak C–H⋯O and C–H⋯π bonds contribute to crystal lattice stability .
Methodological Note : Data collection at 293 K with R factor <0.065 ensures accuracy .
Q. How do computational studies predict the binding affinity of this compound to biological targets?
- Docking Simulations : Molecular docking (e.g., AutoDock Vina) identifies potential interactions with enzymes like transglutaminase (TG2). For example, PROTAC derivatives show binding to TG2’s active site via sulfonamide and pyrimidine moieties .
- QSAR Models : Quantitative structure-activity relationships correlate substituent effects (e.g., dimethylamino groups) with increased lipophilicity and metabolic stability .
- MD Simulations : Molecular dynamics (100 ns trajectories) assess stability in protein-binding pockets .
Q. What strategies resolve contradictions in biological activity data across similar sulfonamide derivatives?
- Comparative Assays : Test compounds under standardized conditions (e.g., MIC assays for antimicrobial activity) .
- SAR Analysis : Correlate trifluoromethyl or phenoxy groups with potency variations. For instance, the trifluoromethyl group in N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide enhances metabolic stability .
- Off-Target Screening : Use kinase profiling panels to identify non-specific interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
